molecular formula C8H9NO3 B571739 6-Methyl-2-pyridineglycolic acid CAS No. 115919-14-7

6-Methyl-2-pyridineglycolic acid

Cat. No.: B571739
CAS No.: 115919-14-7
M. Wt: 167.164
InChI Key: SXTABPKZGDVSOE-UHFFFAOYSA-N
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Description

6-Methyl-2-pyridineglycolic acid, also known as 2-hydroxy-2-(6-methylpyridin-2-yl)acetic acid, is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and a glycolic acid moiety at the 2-position. It is a derivative of pyridine and exhibits unique chemical properties due to its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-pyridineglycolic acid typically involves the α-methylation of substituted pyridines. One common method is the continuous flow synthesis, which uses a column packed with Raney® nickel and a low boiling point alcohol such as 1-propanol at high temperatures . This method is advantageous due to its high selectivity, shorter reaction times, and reduced waste compared to conventional batch processes.

Industrial Production Methods: Industrial production of this compound may involve similar continuous flow techniques, ensuring high yield and purity. The use of green chemistry principles, such as avoiding hazardous reagents and minimizing waste, is often emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-pyridineglycolic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Methyl-2-pyridineglycolic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-pyridineglycolic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

    2-Methylpyridine: A simpler analog without the glycolic acid moiety.

    Pyridine-2-carboxylic acid: Lacks the methyl group at the 6-position.

    2-Hydroxy-6-methylpyridine: Similar structure but without the glycolic acid group.

Uniqueness: 6-Methyl-2-pyridineglycolic acid is unique due to the presence of both a methyl group and a glycolic acid moiety on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-hydroxy-2-(6-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-2-4-6(9-5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTABPKZGDVSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669974
Record name Hydroxy(6-methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115919-14-7
Record name Hydroxy(6-methylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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